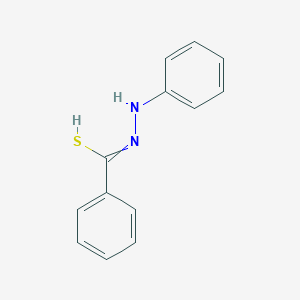
N'-Phenylbenzothiohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Phenylbenzothiohydrazide (PBTH) is a chemical compound that has been widely used in scientific research due to its unique properties. PBTH is a thiosemicarbazide derivative that is commonly used as an analytical reagent for the detection of various metal ions. PBTH has also been used as a starting material for the synthesis of other organic compounds.
Wirkmechanismus
N'-Phenylbenzothiohydrazide forms complexes with metal ions through the sulfur and nitrogen atoms in the thiosemicarbazide moiety. The formation of these complexes is pH dependent and can be affected by the presence of other ligands. The complex formation can be detected by changes in the UV-Vis absorption spectra or colorimetric changes.
Biochemische Und Physiologische Effekte
N'-Phenylbenzothiohydrazide has been shown to have antioxidant and anti-inflammatory properties. N'-Phenylbenzothiohydrazide has also been shown to inhibit the growth of cancer cells in vitro. However, the exact mechanism of action of N'-Phenylbenzothiohydrazide on these processes is not fully understood.
Vorteile Und Einschränkungen Für Laborexperimente
N'-Phenylbenzothiohydrazide is a relatively inexpensive reagent that is readily available. N'-Phenylbenzothiohydrazide is also stable under normal laboratory conditions and can be stored for long periods of time. However, N'-Phenylbenzothiohydrazide is insoluble in water, which can limit its use in aqueous solutions. N'-Phenylbenzothiohydrazide can also form complexes with other ligands, which can interfere with the detection of metal ions.
Zukünftige Richtungen
There are several future directions for the use of N'-Phenylbenzothiohydrazide in scientific research. One area of interest is the use of N'-Phenylbenzothiohydrazide as a fluorescent probe for the detection of metal ions. Another area of interest is the development of N'-Phenylbenzothiohydrazide-based sensors for the detection of metal ions in environmental samples. N'-Phenylbenzothiohydrazide can also be used as a starting material for the synthesis of other organic compounds with potential biological activity. Finally, further studies are needed to fully understand the mechanism of action of N'-Phenylbenzothiohydrazide on antioxidant and anti-inflammatory processes and cancer cell growth inhibition.
In conclusion, N'-Phenylbenzothiohydrazide is a versatile compound that has been widely used in scientific research. N'-Phenylbenzothiohydrazide has unique properties that make it useful as an analytical reagent, starting material for organic synthesis, and potential therapeutic agent. Further research is needed to fully understand the potential applications of N'-Phenylbenzothiohydrazide in various fields of science.
Synthesemethoden
N'-Phenylbenzothiohydrazide can be synthesized by the reaction of phenylhydrazine with benzothioamide. The reaction is usually carried out in the presence of a catalyst such as acetic acid. The product obtained is a yellow crystalline solid that is insoluble in water but soluble in organic solvents such as ethanol and acetone.
Wissenschaftliche Forschungsanwendungen
N'-Phenylbenzothiohydrazide has been used as an analytical reagent for the detection of various metal ions such as silver, copper, and mercury. N'-Phenylbenzothiohydrazide forms complexes with these metal ions, which can be detected by spectrophotometric or colorimetric methods. N'-Phenylbenzothiohydrazide has also been used as a starting material for the synthesis of other organic compounds such as thiosemicarbazones and thiazoles.
Eigenschaften
CAS-Nummer |
13437-75-7 |
|---|---|
Produktname |
N'-Phenylbenzothiohydrazide |
Molekularformel |
C13H12N2S |
Molekulargewicht |
228.31 g/mol |
IUPAC-Name |
N'-phenylbenzenecarbothiohydrazide |
InChI |
InChI=1S/C13H12N2S/c16-13(11-7-3-1-4-8-11)15-14-12-9-5-2-6-10-12/h1-10,14H,(H,15,16) |
InChI-Schlüssel |
AWAWNMNDLBQMDV-UHFFFAOYSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C(=NNC2=CC=CC=C2)S |
SMILES |
C1=CC=C(C=C1)C(=S)NNC2=CC=CC=C2 |
Kanonische SMILES |
C1=CC=C(C=C1)C(=NNC2=CC=CC=C2)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



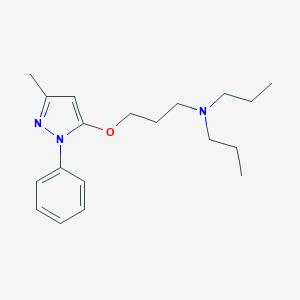


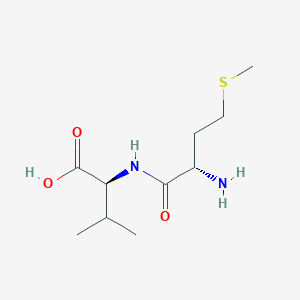
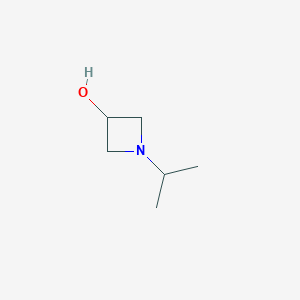
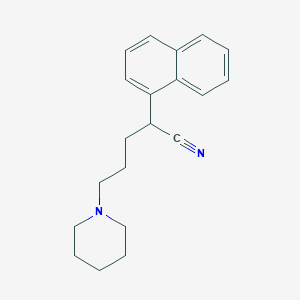
![5-Methoxy-[1,3]thiazolo[5,4-b]pyridin-2-amine](/img/structure/B83562.png)
![(2E)-2-[(3E)-4-(3,4-Dimethoxyphenyl)but-3-en-2-ylidene]hydrazine-1-carboxamide](/img/structure/B83565.png)
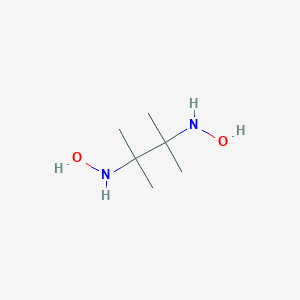

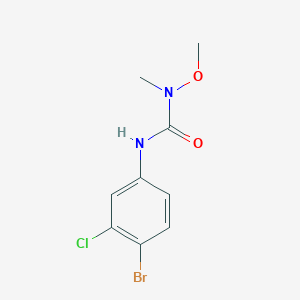


![Bis[[[chloro(dimethyl)silyl]oxy-dimethylsilyl]oxy]-dimethylsilane](/img/structure/B83580.png)